molecular formula C18H18N6O B2838812 2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1093128-70-1

2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2838812
CAS No.: 1093128-70-1
M. Wt: 334.383
InChI Key: RINSDYQZNUAHBZ-UHFFFAOYSA-N
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Description

2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring linked to a piperazine moiety, which is further connected to a pyrazole ring with a phenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by the cyclocondensation of phenylhydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the piperazine moiety: The pyrazole derivative is then reacted with piperazine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the pyrimidine ring: The final step involves the reaction of the intermediate with a pyrimidine precursor under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.

    Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and protein kinase inhibition.

    Quinazoline: Widely studied for its therapeutic potential in cancer treatment.

Uniqueness

2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine is unique due to its specific combination of a pyrimidine ring, piperazine moiety, and pyrazole ring with a phenyl substituent

Properties

IUPAC Name

(3-phenyl-1H-pyrazol-5-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-17(16-13-15(21-22-16)14-5-2-1-3-6-14)23-9-11-24(12-10-23)18-19-7-4-8-20-18/h1-8,13H,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINSDYQZNUAHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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